Trimethylamine-d9 N-Oxide
Overview
Description
Trimethylamine-d9 N-Oxide is an isotopically enriched molecule, often used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This compound is a derivative of trimethylamine N-oxide, where the hydrogen atoms are replaced with deuterium, making it useful in stability studies and quantification of trimethylamine N-oxide in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylamine-d9 N-Oxide can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction involves the oxidation of trimethylamine to form trimethylamine N-oxide. The deuterated version is prepared similarly, but using deuterated reagents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated trimethylamine and hydrogen peroxide. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Trimethylamine-d9 N-Oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions.
Reduction: It can be reduced back to trimethylamine-d9.
Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Further oxidized products.
Reduction: Trimethylamine-d9.
Substitution: Various substituted amine oxides.
Scientific Research Applications
Trimethylamine-d9 N-Oxide has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of trimethylamine N-oxide.
Biology: Studied for its role in stabilizing protein structures under high pressure conditions.
Medicine: Investigated for its potential role in cardiovascular diseases and other health conditions.
Industry: Used in the production of stable isotopes for various industrial applications
Mechanism of Action
Trimethylamine-d9 N-Oxide exerts its effects primarily through its interaction with proteins and other biomolecules. It stabilizes protein structures by enhancing hydrogen bonding and reducing the destabilizing effects of pressure. In biological systems, it is metabolized by gut microbiota to trimethylamine, which is then oxidized to trimethylamine N-oxide by flavin-containing monooxygenase 3 in the liver .
Comparison with Similar Compounds
Similar Compounds
Trimethylamine N-Oxide: The non-deuterated version, commonly found in marine organisms.
Trimethylamine: The precursor to trimethylamine N-oxide.
Choline: A related compound involved in the same metabolic pathway
Uniqueness
Trimethylamine-d9 N-Oxide is unique due to its isotopic enrichment, which makes it particularly useful in analytical applications where precise quantification is required. Its stability and ability to act as an internal standard set it apart from its non-deuterated counterparts .
Properties
IUPAC Name |
1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYRKYUKCHHIB-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858537 | |
Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161070-49-0 | |
Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1161070-49-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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